molecular formula C13H23ClO4 B14155250 1,3-Diethyl 2-(6-chlorohexyl)propanedioate CAS No. 100476-78-6

1,3-Diethyl 2-(6-chlorohexyl)propanedioate

Cat. No.: B14155250
CAS No.: 100476-78-6
M. Wt: 278.77 g/mol
InChI Key: KKWXQWZHJAPIMT-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(6-chlorohexyl)propanedioate is an organic compound with the molecular formula C13H23ClO4 It is a derivative of propanedioate, featuring a chlorohexyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate typically involves the reaction of diethyl malonate with 1,6-dichlorohexane. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process involves the nucleophilic substitution of the chlorine atom by the malonate ester, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorohexyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

    Hydrolysis: Aqueous acid or base.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted propanedioates.

    Hydrolysis: Diethyl malonic acid derivatives.

    Reduction: Alcohol derivatives of propanedioate.

Scientific Research Applications

1,3-Diethyl 2-(6-chlorohexyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate involves its interaction with specific molecular targets. The chlorohexyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways.

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    1,3-Diethyl 2-(6-bromohexyl)propanedioate: A bromine analog with similar reactivity but different reactivity profiles.

    1,3-Diethyl 2-(6-iodohexyl)propanedioate: An iodine analog with distinct chemical properties.

Uniqueness: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

100476-78-6

Molecular Formula

C13H23ClO4

Molecular Weight

278.77 g/mol

IUPAC Name

diethyl 2-(6-chlorohexyl)propanedioate

InChI

InChI=1S/C13H23ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3

InChI Key

KKWXQWZHJAPIMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCl)C(=O)OCC

Origin of Product

United States

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